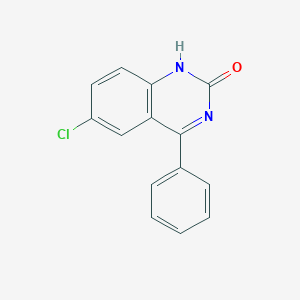

6-Chloro-4-phenyl-1H-quinazolin-2-one

Description

Propriétés

IUPAC Name |

6-chloro-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKIXSRJBMRMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197371 | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4797-43-7 | |

| Record name | 6-Chloro-4-phenyl-2(1H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4797-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004797437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-chloro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-phenyl-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base, such as pyridine, under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-4-phenyl-1H-quinazolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.

Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups to the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Applications De Recherche Scientifique

Medicinal Chemistry

-

Anticancer Activity :

- This compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have demonstrated that it can activate specific signaling pathways that lead to programmed cell death, making it a candidate for anticancer drug development .

- A series of quinazoline derivatives, including 6-Chloro-4-phenyl-1H-quinazolin-2-one, have shown promising results in inhibiting tumor cell migration and invasion. For instance, one derivative exhibited a significant selectivity for PAK4, a kinase involved in cancer progression, suggesting that modifications to the quinazoline scaffold can enhance therapeutic efficacy .

- Enzyme Inhibition :

Biological Studies

-

Analgesic Properties :

- Quinazoline derivatives have been evaluated for analgesic activity. Modifications to the structure of this compound have resulted in compounds with enhanced pain-relieving effects compared to standard analgesics like diclofenac .

- The presence of different substituents on the quinazoline core has been shown to influence the analgesic potency significantly, indicating that this compound could be optimized for better therapeutic outcomes in pain management .

- Anti-inflammatory Effects :

Synthetic Applications

- Building Block for Complex Molecules :

- This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds, which are important in drug discovery and development .

- Its synthesis typically involves condensation reactions followed by cyclization, allowing for the creation of various derivatives with tailored biological activities.

Industrial Applications

- Dyes and Pigments :

- Beyond its pharmaceutical applications, this compound is also employed in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.

Case Study 1: Anticancer Properties

A study focused on the synthesis of novel quinazoline derivatives highlighted the anticancer potential of compounds derived from this compound. These derivatives were tested against various cancer cell lines, showing significant cytotoxic effects and selective inhibition of cancer cell proliferation.

Case Study 2: Analgesic Activity

In a comparative study assessing the analgesic effects of several quinazoline derivatives, one modified version of this compound demonstrated superior pain relief compared to traditional analgesics at equivalent dosages. This finding supports further investigation into its use as a novel analgesic agent.

Mécanisme D'action

The mechanism of action of 6-Chloro-4-phenyl-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit phosphodiesterase-4 (PDE-4), resulting in anti-proliferative effects on cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Chloro Substituent Variations

6-Chloro-4-(2-chloro-phenyl)-1H-quinazolin-2-one (CAS 23441-87-4)

- Molecular Formula : C₁₄H₈Cl₂N₂O

- Molecular Weight : 291.13 g/mol

- LogP : 3.90

- PSA : 45.75 Ų

Replacement of Phenyl with Trifluoromethyl

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

- Molecular Formula : C₉H₄ClF₃N₂O

- Molecular Weight : 248.59 g/mol

- LogP : 3.01

- PSA : 46.01 Ų

- Key Difference : The trifluoromethyl group introduces strong electron-withdrawing effects and steric bulk, lowering LogP (increased polarity) compared to the phenyl analog. This modification may enhance metabolic stability .

Quinolinone vs. Quinazolinone Core

6-Chloro-4-phenylquinolin-2(1H)-one

- Molecular Formula: C₁₅H₁₀ClNO

- Molecular Weight : 255.70 g/mol

- LogP : 3.85

- PSA : 32.86 Ų

- Key Difference: The quinolinone core (one nitrogen atom) reduces hydrogen-bonding capacity (lower PSA) compared to quinazolinone (two nitrogens). This may alter target selectivity and pharmacokinetics .

Mercapto Derivatives

3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one

- Molecular Formula : C₁₀H₈ClN₂OS

- Molecular Weight : 254.70 g/mol

- However, this may also raise toxicity concerns .

Pyrazolyl and Thienyl Modifications

6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline

- Molecular Formula : C₂₉H₂₂ClN₃S

- Molecular Weight : 480.02 g/mol

Data Table: Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | LogP | PSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| 6-Chloro-4-phenyl-1H-quinazolin-2-one | C₁₄H₉ClN₂O | ~291.13 | 3.90 | 45.75 | Cl (C6), phenyl (C4) |

| 6-Chloro-4-(2-chloro-phenyl)-1H-quinazolin-2-one | C₁₄H₈Cl₂N₂O | 291.13 | 3.90 | 45.75 | Cl (C6), 2-Cl-phenyl (C4) |

| 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one | C₉H₄ClF₃N₂O | 248.59 | 3.01 | 46.01 | Cl (C6), CF₃ (C2) |

| 6-Chloro-4-phenylquinolin-2(1H)-one | C₁₅H₁₀ClNO | 255.70 | 3.85 | 32.86 | Cl (C6), phenyl (C4), quinolinone core |

| 3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one | C₁₀H₈ClN₂OS | 254.70 | N/A | N/A | Cl (C6), -SH (C2), allyl (N3) |

Research Findings and Implications

- Electron-Withdrawing Groups : Chlorine and trifluoromethyl substituents enhance electrophilicity, improving interactions with nucleophilic residues (e.g., kinases) but may reduce solubility .

- Core Modifications: Quinazolinones (two nitrogens) exhibit higher PSA than quinolinones, favoring solubility and target engagement in polar environments .

- Biological Potency: Analogs like benzoquinazolinone 12 () demonstrate that bulky substituents (e.g., pyrazolyl groups) significantly enhance functional potency, likely due to improved target complementarity .

Activité Biologique

6-Chloro-4-phenyl-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family, which has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H9ClN2O. The presence of the chloro and phenyl groups enhances its pharmacological properties, allowing it to interact with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases, which are crucial in cell signaling pathways. This inhibition can lead to alterations in cellular metabolism and proliferation.

- Induction of Apoptosis : The compound can induce programmed cell death in cancer cells by activating specific signaling pathways. Research indicates that it can trigger apoptosis in various cancer cell lines, including MGC-803 and Bcap-37, with observed apoptosis rates of 31.7% and 21.9%, respectively, at a concentration of 10 μM .

- Cell Cycle Arrest : Quinazoline derivatives have been noted to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating further.

Biological Activities

The biological activities of this compound include:

Antitumor Activity

Numerous studies have demonstrated the antitumor potential of this compound:

- A study synthesized derivatives linked to a 1,5-diaryl-pentadienone system, revealing significant activity against human cancer cell lines. The most active derivatives induced apoptosis effectively .

Antimicrobial Properties

Research has indicated that quinazoline derivatives possess antimicrobial activity against various pathogens:

- Some derivatives showed low minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as MRSA and Candida albicans .

Analgesic and Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their analgesic properties:

- Certain modifications led to compounds demonstrating significant analgesic activity comparable to standard drugs like diclofenac .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-phenyl-1H-quinazolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves cyclocondensation of substituted anilines with carbonyl-containing intermediates. For example, heating 2-chloroaniline with 2-methoxycarbonylbenzaldehyde in the presence of acidic catalysts (e.g., acetic acid) yields quinazolinone derivatives . Reaction optimization includes:

- Temperature control : Prolonged heating (>12 hours) at 80–100°C improves cyclization.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may require purification to remove byproducts.

Yields typically range from 45% to 68%, with impurities arising from incomplete cyclization or halogen displacement .

Q. How can researchers confirm the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : H NMR should show a singlet for the C2 proton (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–7.8 ppm). C NMR confirms the carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ at m/z 283.05 (calculated for C₁₄H₁₀ClN₂O) validate the molecular formula .

- Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.2% .

Q. What are the preliminary steps for evaluating the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .

- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides:

- Bond angles : The quinazolinone ring adopts a planar conformation (deviation <0.02 Å).

- Intermolecular interactions : Chlorine at C6 forms halogen bonds (Cl···N, ~3.2 Å) with adjacent molecules, influencing crystal packing .

Example parameters: Space group P2₁/c, R factor <0.05, data-to-parameter ratio >20:1 .

Q. What strategies mitigate synthetic challenges like low regioselectivity in halogenated quinazolinones?

- Methodological Answer : Address using:

- Directed ortho-Metalation : Employ LDA (lithium diisopropylamide) to direct chloro-substitution at C6 .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves regioselectivity by 15–20% .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive NH groups during functionalization .

Q. How do substituents on the phenyl ring (C4) modulate biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., -NO₂ at C4): Enhance kinase inhibition but increase cytotoxicity.

- Hydrophobic substituents (e.g., -OCH₃): Improve membrane permeability (logP >2.5) but reduce aqueous solubility .

- Bulkier groups (e.g., -CF₃): Disrupt target binding (ΔG > -8 kcal/mol in docking studies) .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) combined with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.